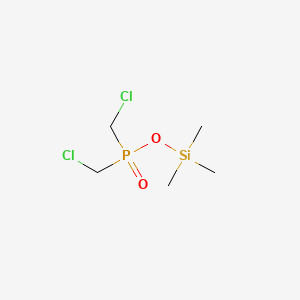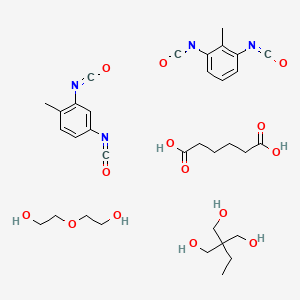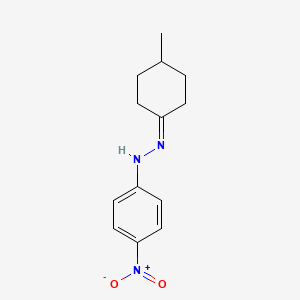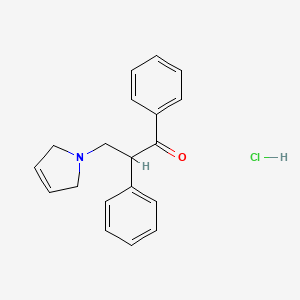
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride is a chemical compound that belongs to the class of aryl ketones It is characterized by the presence of a phenyl group attached to a propiophenone backbone, with a pyrrolinyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride can be achieved through several methodsThe reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the ketonization of benzoic acid and propionic acid over a catalyst such as calcium acetate and alumina at elevated temperatures (450-550°C). This method allows for the efficient production of the desired ketone with high yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor for other bioactive molecules
Mecanismo De Acción
The mechanism of action of 2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Propiophenone: A simpler aryl ketone with similar structural features.
Phenmetrazine: A derivative of propiophenone used as an appetite suppressant.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone ring, exhibiting diverse biological activities
Uniqueness
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride is unique due to the combination of the phenyl, pyrrolinyl, and propiophenone moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
31617-17-1 |
|---|---|
Fórmula molecular |
C19H20ClNO |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
3-(2,5-dihydropyrrol-1-yl)-1,2-diphenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H19NO.ClH/c21-19(17-11-5-2-6-12-17)18(15-20-13-7-8-14-20)16-9-3-1-4-10-16;/h1-12,18H,13-15H2;1H |
Clave InChI |
AZNVGKVGQKSOIC-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCN1CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


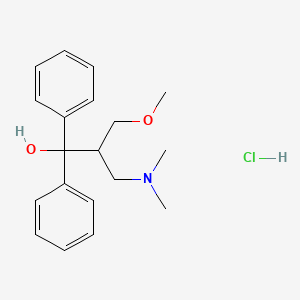

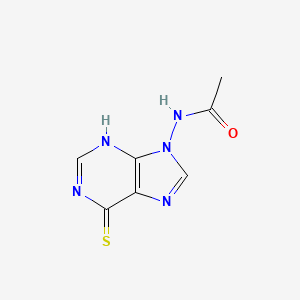

![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)
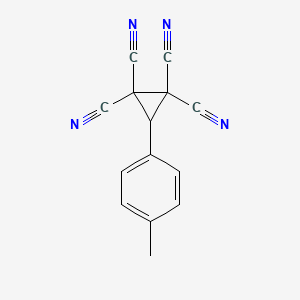
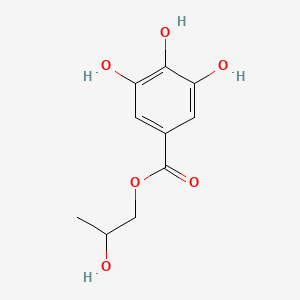
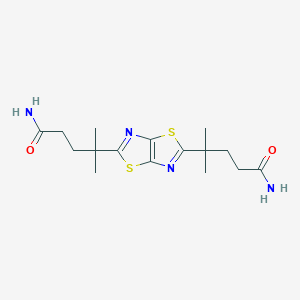
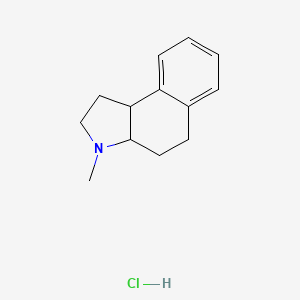
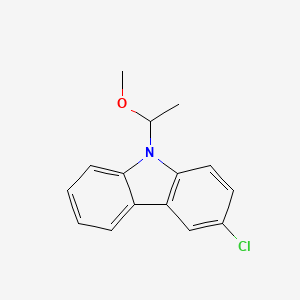
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
